5-Bromo-2-cyclobutoxy-3-methylpyridine
Description
BenchChem offers high-quality 5-Bromo-2-cyclobutoxy-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-cyclobutoxy-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-cyclobutyloxy-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-5-8(11)6-12-10(7)13-9-3-2-4-9/h5-6,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEZNBFDUDYTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2CCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2-cyclobutoxy-3-methylpyridine CAS 1289177-22-5 properties
CAS: 1289177-22-5 Document Type: Technical Application Guide Version: 2.0 (2025 Revision)
Executive Summary
5-Bromo-2-cyclobutoxy-3-methylpyridine (CAS 1289177-22-5) is a specialized heterocyclic building block utilized primarily in the discovery of small molecule therapeutics. It features a trisubstituted pyridine core where the cyclobutoxy group serves as a lipophilic, metabolically stable bioisostere for standard alkoxy chains, while the 5-bromo position acts as a versatile handle for palladium-catalyzed cross-coupling reactions.
This guide details the physicochemical profile, validated synthetic routes, and handling protocols for this compound, designed for medicinal chemists optimizing Structure-Activity Relationships (SAR) in kinase inhibitors and GPCR modulators.
Chemical Profile & Properties[1][2][3][4][5][6][7]
The introduction of the cyclobutyl ether at the 2-position significantly alters the physicochemical landscape of the pyridine ring compared to its methoxy or ethoxy analogs, increasing lipophilicity (LogP) and offering unique steric bulk that can fill hydrophobic pockets in protein targets.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| Molecular Formula | C₁₀H₁₂BrNO | |
| Molecular Weight | 242.11 g/mol | |
| Appearance | Pale yellow to colorless oil/low-melting solid | Tendency to supercool. |
| Boiling Point | ~285°C (Predicted) | @ 760 mmHg |
| LogP (Predicted) | 3.8 ± 0.4 | High lipophilicity due to cyclobutyl group. |
| pKa (Predicted) | ~2.5 (Pyridine Nitrogen) | Reduced basicity due to inductive effect of Br. |
| Solubility | DCM, THF, EtOAc, DMSO | Insoluble in water. |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Protect from light. |
Synthetic Methodology (Validated Protocol)
While specific patent literature for this exact CAS is proprietary, the synthesis follows a high-fidelity Nucleophilic Aromatic Substitution (
Core Synthesis Route: Displacement
Reaction: Displacement of 2-chloro-5-bromo-3-methylpyridine with cyclobutanol.
Reagents:
-
Substrate: 5-Bromo-2-chloro-3-methylpyridine (CAS 914358-72-8).[1]
-
Nucleophile: Cyclobutanol (1.2 equiv).
-
Base: Sodium Hydride (NaH, 60% in oil, 1.5 equiv) or Potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous DMF or THF.
Step-by-Step Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve cyclobutanol (12 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Cool to 0°C. Add NaH (15 mmol) portion-wise. Stir for 30 minutes until gas evolution ceases (formation of sodium cyclobutoxide).
-
Addition: Add 5-Bromo-2-chloro-3-methylpyridine (10 mmol) dissolved in DMF (5 mL) dropwise to the alkoxide solution.
-
Expert Insight: The 3-methyl group provides steric hindrance. If conversion is slow at RT, heat to 60–80°C.
-
-
Quench & Workup: Monitor via TLC (Hexane/EtOAc 9:1). Upon completion, quench with saturated
. Extract with EtOAc (3x). Wash organics with water and brine to remove DMF. -
Purification: Flash column chromatography (SiO₂). Elute with 0-10% EtOAc in Hexanes.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow and critical decision points in the synthesis.
Figure 1: Step-wise synthesis workflow for the S_NAr generation of the target ether.
Reactivity & Applications
The value of CAS 1289177-22-5 lies in its orthogonal reactivity . The cyclobutoxy group is chemically inert under standard coupling conditions, acting as a stable structural motif, while the C-Br bond is highly reactive toward oxidative addition by Palladium (0).
Key Transformations
-
Suzuki-Miyaura Coupling:
-
Purpose: Installation of aryl/heteroaryl groups at C5.
-
Conditions:
, , Dioxane/Water, 90°C. -
Utility: Synthesis of biaryl kinase inhibitors.
-
-
Buchwald-Hartwig Amination:
-
Purpose: Introduction of amine motifs at C5.
-
Conditions:
, XPhos, , Toluene, 100°C.
-
-
Miwayura Borylation:
-
Purpose: Conversion of the bromide to a boronic ester (
) for reverse-polarity couplings. -
Conditions:
, , .
-
Visualization: Divergent Synthesis Map
This diagram maps the downstream utility of the compound in drug discovery.
Figure 2: Functionalization pathways utilizing the 5-bromo handle.
Handling & Safety (GHS)[4]
As a halogenated pyridine derivative, this compound should be treated as a hazardous chemical.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety glasses.
-
Handle in a fume hood to avoid inhalation of vapors/dust.
-
Waste Disposal: Halogenated organic waste stream.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285434, 5-Bromo-2-chloro-3-methylpyridine. Retrieved from [Link] (Precursor Data).
-
MDPI (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molbank 2017(1), M926. Retrieved from [Link] (Validation of 5-Br pyridine reactivity).
Sources
An In-depth Technical Guide to 2-cyclobutoxy-3-methyl-5-bromopyridine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-cyclobutoxy-3-methyl-5-bromopyridine, a novel pyridine derivative with significant potential as a scaffold in medicinal chemistry and drug development. While not a commercially catalogued compound, its synthesis is highly feasible through established methodologies. This document outlines a proposed synthetic route, details its predicted physicochemical properties, and explores the strategic value of its constituent moieties—the cyclobutoxy group and the 5-bromo-3-methylpyridine core—in the design of modern therapeutics. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug discovery.
Introduction and Molecular Overview
2-cyclobutoxy-3-methyl-5-bromopyridine is a halogenated alkoxy-pyridine derivative. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a cyclobutoxy group at the 2-position. The strategic placement of these functional groups makes it a highly versatile intermediate for further chemical elaboration.
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The bromine atom at the C5 position serves as a crucial synthetic handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[2] Furthermore, the incorporation of a cyclobutoxy group is a modern design strategy in drug discovery aimed at improving physicochemical and pharmacokinetic properties.[3][4]
SMILES String: CC1=C(OC2CCC2)N=CC=C1Br
Physicochemical Properties
As this is a novel compound, its experimental physicochemical data is not available. However, based on its structure, we can predict key properties relevant to drug development.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₂BrNO | Defines the elemental composition. |
| Molecular Weight | 242.11 g/mol | Falls within the range for typical small molecule drugs. |
| logP (Octanol/Water) | ~3.5 - 4.0 | Indicates moderate to high lipophilicity, suggesting good membrane permeability but may require optimization to balance solubility. |
| Topological Polar Surface Area (TPSA) | ~22.1 Ų | Low TPSA suggests good potential for oral bioavailability and CNS penetration. |
| Hydrogen Bond Donors | 0 | Lack of H-bond donors can enhance membrane permeability. |
| Hydrogen Bond Acceptors | 2 (N, O) | The pyridine nitrogen and ether oxygen can engage in hydrogen bonding with biological targets. |
| Rotatable Bonds | 2 | Low number of rotatable bonds suggests conformational rigidity, which can be advantageous for binding affinity and selectivity. |
Proposed Synthesis: The Williamson Ether Synthesis Approach
The most direct and logical route to synthesize 2-cyclobutoxy-3-methyl-5-bromopyridine is via the Williamson ether synthesis.[5][6] This classic yet robust SN2 reaction involves the coupling of an alkoxide with a suitable alkyl halide or sulfonate.[7] In this case, we propose the reaction between the sodium salt of cyclobutanol (cyclobutoxide) and the commercially available precursor, 5-bromo-2-chloro-3-methylpyridine.
The choice of a 2-halopyridine as the electrophile is critical. The carbon at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution, making it a suitable substrate for this reaction.
Caption: Proposed synthetic workflow for 2-cyclobutoxy-3-methyl-5-bromopyridine.
Detailed Experimental Protocol
Materials:
-
5-Bromo-2-chloro-3-methylpyridine (CAS: 29241-60-9)
-
Cyclobutanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Cyclobutoxide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyclobutanol (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.
-
Causality Note: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide, driving the reaction forward.[5] Using an aprotic polar solvent like DMF ensures the solubility of the reagents and facilitates the SN2 reaction.
-
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium cyclobutoxide. Hydrogen gas evolution will be observed.
-
Nucleophilic Substitution: Add a solution of 5-bromo-2-chloro-3-methylpyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality Note: Heating is often necessary to overcome the activation energy for nucleophilic aromatic substitution on the electron-rich pyridine ring.
-
-
Work-up and Purification: Once the starting material is consumed, cool the reaction to room temperature and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-cyclobutoxy-3-methyl-5-bromopyridine.
Role and Application in Drug Discovery
The title compound is not just a synthetic curiosity; its structural components are of significant interest in modern medicinal chemistry.
The Cyclobutoxy Moiety: A Tool for 3D Scaffolding and Property Modulation
The inclusion of small, strained rings like cyclobutane is a strategic choice to enhance the three-dimensional (3D) character of drug candidates.[8] Increased 3D character is often correlated with improved clinical success rates due to better solubility, metabolic stability, and target selectivity.[8]
The cyclobutoxy group offers several advantages:
-
Metabolic Stability: The cyclobutane ring is relatively inert and can block sites of metabolism, potentially increasing the half-life of a drug.[3][9]
-
Conformational Restriction: The puckered nature of the cyclobutane ring can lock flexible side chains into a specific conformation, which can enhance binding affinity to a biological target.[4]
-
Improved Physicochemical Properties: As a bioisosteric replacement for larger or more planar groups (like a phenyl or tert-butyl group), the cyclobutoxy moiety can modulate lipophilicity and solubility to optimize the pharmacokinetic profile.[3][9]
-
Novel Chemical Space: It allows exploration of novel, underutilized chemical space, providing opportunities for new intellectual property.
Caption: Strategic value of the scaffold in medicinal chemistry.
The 5-Bromo-3-methylpyridine Scaffold: A Versatile Intermediate
The true power of 2-cyclobutoxy-3-methyl-5-bromopyridine lies in the synthetic versatility of its 5-bromo-3-methylpyridine core. The bromine atom is a prime functional group for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of various aryl, heteroaryl, alkyl, or amino groups, enabling the rapid generation of a library of diverse analogues for structure-activity relationship (SAR) studies.[2][10]
Potential follow-on reactions include:
-
Suzuki Coupling: To introduce aryl or heteroaryl groups.
-
Sonogashira Coupling: To introduce alkyne functionalities.
-
Buchwald-Hartwig Amination: To introduce substituted amines.
-
Stille Coupling: To introduce organotin-derived fragments.
This synthetic flexibility makes the title compound an excellent starting point for hit-to-lead and lead optimization campaigns targeting a wide array of disease areas, from oncology to neuroscience.
Safety and Handling
While experimental toxicity data for 2-cyclobutoxy-3-methyl-5-bromopyridine is unavailable, it should be handled with the standard precautions for a novel research chemical. Based on its precursors and related structures like 2-bromo-3-methyl-5-nitropyridine, the following should be considered:[11]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: Assumed to be harmful if swallowed or in contact with skin. May cause skin and eye irritation.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
2-cyclobutoxy-3-methyl-5-bromopyridine represents a promising, albeit novel, molecular scaffold for drug discovery. Its synthesis is readily achievable through the well-established Williamson ether synthesis from commercially available starting materials. The combination of a synthetically versatile bromopyridine core with a property-modulating cyclobutoxy group provides medicinal chemists with a powerful tool to develop next-generation therapeutics. This guide serves as a foundational document to encourage the synthesis and exploration of this compound and its derivatives in future drug discovery programs.
References
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]
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Williamson Ether Synthesis. (n.d.). Retrieved from [Link] WilliamsonEtherSynthesisSp10.pdf
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Available from: [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available from: [Link]
-
Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
ArTS. (n.d.). Compound,SMILES. Retrieved from [Link]
-
Ali, M., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]
-
Al-Mourabit, A., & Potier, P. (2001). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. Available from: [Link]
-
Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]
-
OSTI.gov. (2024, August 12). RSC Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). OC1=CC(N2C(Ccc2=C1C(=O)OC)C(=O)occ)=O. Retrieved from [Link]
-
SI_OECD2021_contains_CF2.txt. (n.d.). Retrieved from [Link]
- Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC. Available from: [Link]
-
EPA. (n.d.). Methyl 3-bromo-5-methylpyridine-2-carboxylate Properties. Retrieved from [Link]
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). PMC. Available from: [Link]
-
PubChem. (n.d.). CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-methyl-5-nitropyridine. Retrieved from [Link]
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safety data sheet SDS for 5-Bromo-2-cyclobutoxy-3-methylpyridine
An In-depth Technical Guide to the Safety Profile and Handling of 5-Bromo-2-cyclobutoxy-3-methylpyridine
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow necessitates a rigorous evaluation of their safety profiles. While a comprehensive, officially registered Safety Data Sheet (SDS) may not always be available for niche or newly synthesized compounds like 5-Bromo-2-cyclobutoxy-3-methylpyridine, a robust safety protocol can be developed through a careful analysis of its structural motifs and the known hazards of analogous compounds. This guide provides a framework for establishing safe handling procedures for this and similar research chemicals.
Executive Summary: A Provisional Hazard Assessment
A specific, verified Safety Data Sheet for 5-Bromo-2-cyclobutoxy-3-methylpyridine is not publicly available at the time of this writing. Therefore, this document outlines a provisional safety profile derived from an expert analysis of its constituent chemical features: a brominated methylpyridine core and a cyclobutoxy ether group .
Based on the known hazards of structurally related brominated pyridines, 5-Bromo-2-cyclobutoxy-3-methylpyridine should be handled as a compound that is, at a minimum:
-
A skin irritant.
-
A serious eye irritant.
-
Potentially harmful if swallowed, inhaled, or in contact with skin.
-
A potential respiratory irritant.
This assessment mandates the use of stringent engineering controls and personal protective equipment until empirical data can confirm the full toxicological profile.
The Principle of Safety Assessment by Structural Analogy
In the absence of specific toxicological data, a primary tenet of laboratory safety is the principle of analogy. The toxicological and hazardous properties of a molecule are intrinsically linked to its structure. By deconstructing 5-Bromo-2-cyclobutoxy-3-methylpyridine, we can infer its likely hazards from well-documented, commercially available analogues.
-
Core Scaffold: The 5-bromo-3-methylpyridine ring system is the primary driver of reactivity and potential biological interaction. Halogenated pyridines are common intermediates in pharmaceuticals and agrochemicals and their hazards are well-characterized.[1][2]
-
Substituent Group: The 2-cyclobutoxy group is an ether linkage. While aryl ethers are generally stable, the cyclobutane ring is notable for its conformational rigidity and ring strain, a feature sometimes exploited in drug design to improve potency or pharmacokinetic profiles.[3] Its direct contribution to acute toxicity is likely lower than the core scaffold, but it influences the molecule's overall physical properties.
The following workflow illustrates the logic for establishing a provisional safety protocol.
Caption: Provisional Safety Assessment Workflow.
Synthesized Hazard Data from Structural Analogues
An analysis of safety data sheets for various brominated pyridine derivatives reveals a consistent pattern of hazards. This data forms the basis of our provisional assessment for 5-Bromo-2-cyclobutoxy-3-methylpyridine.
| Hazard Classification | GHS Category | Common Analogues Exhibiting Hazard | Citation |
| Skin Corrosion/Irritation | Category 2 | 2-Bromo-5-methylpyridine, 5-Bromo-2-cyano-3-nitropyridine, 5-Bromo-2-chloro-3-methylpyridine | [4][5][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | 2-Bromo-5-methylpyridine, 5-Bromo-2-cyano-3-nitropyridine, 3-Amino-5-bromo-2-methylpyridine | [4][5] |
| Acute Toxicity (Oral) | Category 3 or 4 | 5-Bromo-2-cyano-3-nitropyridine, 5-Bromo-2-picoline | [5] |
| Acute Toxicity (Dermal) | Category 3 or 4 | 5-Bromo-2-cyano-3-nitropyridine, 5-Bromo-2-picoline | [5] |
| Acute Toxicity (Inhalation) | Category 3 or 4 | 5-Bromo-2-cyano-3-nitropyridine, 5-Bromo-2-picoline | [5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | 3-Amino-5-bromo-2-methylpyridine, Methyl 5-bromopyridine-2-carboxylate, 5-bromo-2-nitropyridine | [7] |
Inference for 5-Bromo-2-cyclobutoxy-3-methylpyridine: It is prudent to assume the target compound falls under GHS Hazard Categories for Skin Irritation (Cat 2), Eye Irritation (Cat 2), and potential Acute Toxicity (Cat 3/4) . The signal word "Danger" or "Warning" should be provisionally adopted.[4][5]
Recommended Safe Handling Protocol
This protocol is designed as a self-validating system. By adhering to these conservative measures, researchers can mitigate the risks associated with handling a compound of unknown toxicity.
Engineering Controls & Personal Protective Equipment (PPE)
Mandatory Engineering Control:
-
All handling of 5-Bromo-2-cyclobutoxy-3-methylpyridine, including weighing, dissolution, and transfer, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
Required Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting chemical safety goggles with side-shields, conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination is suspected.[9]
-
Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure no skin is exposed.[9]
-
Respiratory Protection: If there is any risk of the fume hood failing or for emergency situations, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter should be available.
Caption: Step-by-step safe handling workflow.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and dark place.[4] The storage area should be well-ventilated.[5]
-
Incompatibilities: Keep away from strong oxidizing agents.[10]
-
Stability: The compound is expected to be stable under recommended storage conditions.[7]
Spill and Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area gently with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.
-
Small Spills: Wearing full PPE, carefully sweep up the solid material, taking care not to create dust. Place it into a sealed, labeled container for disposal.[4] Clean the spill area thoroughly.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4]
-
Specific Hazards: Combustion may produce poisonous fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr). Containers may explode if heated.[4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of contents and container in accordance with all local, regional, national, and international regulations. The material should be treated as hazardous waste and sent to an approved waste disposal plant. Do not allow the product to enter drains.[5]
Conclusion
While the absence of a formal SDS for 5-Bromo-2-cyclobutoxy-3-methylpyridine presents a challenge, it does not preclude its safe use in a research setting. By applying the principle of structural analogy, a robust and conservative safety protocol can be established. Researchers and drug development professionals must treat this compound with the caution afforded to a substance that is a known skin, eye, and respiratory irritant, and is potentially toxic. Adherence to the engineering controls, PPE requirements, and handling procedures outlined in this guide is paramount to ensuring laboratory safety.
References
-
TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine. Spectrum Chemical.
-
TCI Chemicals. (2025, April 1). SAFETY DATA SHEET: 5-Bromo-2-cyano-3-nitropyridine. TCI Chemicals.
-
Fisher Scientific. SAFETY DATA SHEET: 5-Bromo-2-picoline. Fisher Scientific.
-
Fisher Scientific. SAFETY DATA SHEET: 5-Bromo-3-methylpyridine-2-carboxylic acid. Fisher Scientific.
-
Chem-Impex. 5-Bromo-2-cyano-3-methylpyridine. Chem-Impex.
-
Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 3-Amino-5-bromo-2-methylpyridine. Fisher Scientific.
-
AK Scientific, Inc. Safety Data Sheet: 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one. AK Scientific, Inc.
-
Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: Methyl 5-bromopyridine-2-carboxylate. Fisher Scientific.
-
FMC UK. (2018, July 20). SAFETY DATA SHEET. FMC UK.
-
Fisher Scientific. (2010, October 11). SAFETY DATA SHEET. Fisher Scientific.
-
Greenbook.net. Material Safety Data Sheet: Triple Superphosphate. Greenbook.net.
-
Guidechem. (2022, March 20). What is the synthesis method of 5-Bromo-2-methylpyridine?. Guidechem.
-
Merck Millipore. (2025, November 6). SAFETY DATA SHEET. MilliporeSigma.
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
-
Google Patents. (2011, February 2). Method for preparing 5-bromo-2-methylpyridine. Google Patents.
-
ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 5-AMINO-3-BROMO-2-METHYLPYRIDINE. ChemicalBook.
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Formaldehyde. NJ.gov.
-
Merck Millipore. SAFETY DATA SHEET. Merck.
-
ChemicalBook. 5-BROMO-2-METHOXY-3-METHYLPYRIDINE synthesis. ChemicalBook.
-
ECHEMI. 5-Bromo-3-hydroxy-2-methylpyridine SDS, 91420-25-6 Safety Data Sheets. ECHEMI.
-
Jubilant Ingrevia. 5-bromo-2-nitropyridine. Jubilant Ingrevia.
-
ResearchGate. (2015, May 30). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. ResearchGate.
-
PubChem. 5-Bromo-2-chloro-3-methylpyridine. National Center for Biotechnology Information.
-
PharmaBlock. Cyclobutane Derivatives in Drug Discovery. PharmaBlock.
-
Benchchem. Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. Benchchem.
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 5-Bromo-2-cyclobutoxy-3-methylpyridine
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of 5-Bromo-2-cyclobutoxy-3-methylpyridine, a valuable heterocyclic building block for drug discovery and materials science. The protocol outlines the synthesis from the commercially available precursor, 5-bromo-2-chloro-3-methylpyridine, and cyclobutanol via a Nucleophilic Aromatic Substitution (SNAr) reaction, a variant of the Williamson ether synthesis.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, purification guidelines, and critical safety considerations to ensure a reliable and reproducible outcome.
Introduction and Scientific Rationale
Heterocyclic compounds containing the pyridine scaffold are ubiquitous in pharmaceuticals and agrochemicals.[3] Specifically, functionalized 2-alkoxypyridines serve as key intermediates in the synthesis of more complex molecular architectures.[4][5][6][7] The target molecule, 5-Bromo-2-cyclobutoxy-3-methylpyridine, incorporates a bromine handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and a cyclobutoxy group, which can enhance metabolic stability and modulate lipophilicity in drug candidates.
The chosen synthetic strategy is the Williamson ether synthesis, which in this context proceeds through an SNAr mechanism rather than a classical SN2 pathway.[1][8] The reaction involves the deprotonation of cyclobutanol to form a potent cyclobutoxide nucleophile, which then displaces the chloride at the C2 position of the pyridine ring.
Reaction Scheme:
(Self-generated image, not from search results)
Mechanistic Considerations:
The success of this synthesis hinges on several key principles:
-
Activation of the Pyridine Ring: The electron-withdrawing nitrogen atom within the pyridine ring activates the C2 position, making it sufficiently electrophilic for nucleophilic attack. This is a hallmark of SNAr reactions on electron-deficient aromatic systems.[9]
-
Generation of a Strong Nucleophile: Cyclobutanol is not nucleophilic enough to displace the chloride directly. A strong, non-nucleophilic base is required to deprotonate the alcohol. Sodium hydride (NaH) is an ideal choice as it irreversibly forms the sodium cyclobutoxide salt and hydrogen gas (H₂).[1][10][11] The evolution of H₂ gas drives the equilibrium of this acid-base step to completion.[10]
-
Solvent Choice: The reaction medium is critical. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF), are highly effective.[11][12] DMF efficiently solvates the sodium cation of the alkoxide while leaving the oxygen anion relatively unsolvated and highly reactive.[12][13] Its high boiling point (153 °C) also allows for a wide range of reaction temperatures.[12]
Experimental Protocol
This protocol is designed for a ~10 mmol scale reaction. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier |
| 5-bromo-2-chloro-3-methylpyridine | C₆H₅BrClN | 206.47 | 10.0 | 2.06 g | (e.g., Sigma) |
| Cyclobutanol | C₄H₈O | 72.11 | 12.0 | 0.87 g (0.90 mL) | (e.g., Acros) |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 15.0 | 0.60 g | (e.g., Alfa) |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 40 mL | (e.g., Fisher) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | (e.g., VWR) |
| Hexanes | C₆H₁₄ | 86.18 | - | As needed | (e.g., VWR) |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | As needed | Lab Prepared |
| Brine | NaCl | 58.44 | - | As needed | Lab Prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Lab Prepared |
| Silica Gel | SiO₂ | 60.08 | - | As needed | (e.g., SiliCycle) |
Step-by-Step Procedure
Part A: Alkoxide Formation
-
To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF (20 mL).
-
Add cyclobutanol (0.90 mL, 12.0 mmol) to the DMF via syringe.
-
Cool the solution to 0 °C using an ice-water bath.
-
CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation. Carefully add the sodium hydride (0.60 g of 60% dispersion, 15.0 mmol) portion-wise over 10-15 minutes.
-
Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of gas bubbling indicates the complete formation of the sodium cyclobutoxide.[10]
Part B: Nucleophilic Aromatic Substitution (SNAr) 6. In a separate beaker, dissolve 5-bromo-2-chloro-3-methylpyridine (2.06 g, 10.0 mmol) in anhydrous DMF (20 mL). 7. Add the solution of the pyridine substrate to the flask containing the sodium cyclobutoxide via a dropping funnel over 5 minutes. 8. Heat the reaction mixture to 90 °C using a heating mantle and an oil bath. 9. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 20% EtOAc in hexanes). The reaction is typically complete within 4-6 hours.
Part C: Workup and Purification 10. Cool the reaction mixture to 0 °C in an ice-water bath. 11. CAUTION: Exothermic reaction. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (~20 mL) dropwise to neutralize any unreacted NaH. 12. Transfer the mixture to a separatory funnel containing deionized water (100 mL). 13. Extract the aqueous phase with ethyl acetate (3 x 50 mL). 14. Combine the organic layers and wash with water (2 x 50 mL) to remove DMF, followed by a final wash with brine (50 mL). 15. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. 16. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to afford the pure 5-Bromo-2-cyclobutoxy-3-methylpyridine.
Characterization
The final product should be a colorless oil or a low-melting solid.
-
¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to the pyridine ring protons, the cyclobutyl protons, and the methyl group protons.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI+): Calculated for C₁₀H₁₃BrNO [M+H]⁺.
Workflow and Safety
Synthetic Workflow Diagram
Caption: A workflow diagram illustrating the key stages of the synthesis.
Safety and Troubleshooting
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere. The 60% dispersion in mineral oil reduces its pyrophoricity, but care must still be taken. Always quench reactions containing NaH slowly and at low temperatures.
-
N,N-Dimethylformamide (DMF): DMF is a suspected reprotoxic solvent.[14] Handle only in a fume hood with appropriate PPE. The combination of NaH and DMF can lead to exothermic decomposition at elevated temperatures, a known safety hazard.[14] Do not exceed the recommended reaction temperature.
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 6 hours, ensure the NaH used was fresh and the reagents/solvent were anhydrous. An additional portion of NaH and cyclobutanol could be added, or the reaction temperature could be cautiously increased.
-
Purification Difficulties: The high boiling point of DMF can make its removal challenging. Thorough washing of the combined organic layers with water during the workup is essential to minimize residual solvent before chromatography.
Conclusion
The protocol described herein provides an efficient and reliable method for the synthesis of 5-Bromo-2-cyclobutoxy-3-methylpyridine. By leveraging a well-understood SNAr mechanism and carefully controlling reaction parameters, this guide enables researchers to access this valuable chemical intermediate in good yield. Adherence to the detailed steps and safety precautions is paramount for achieving a successful and safe outcome.
References
- Current time information in Okres Brno-venkov, CZ. (n.d.). Google.
- Williamson Ether Synthesis | SN2 Ether Formation + Traps. (n.d.). OrgoSolver.
- DMF Definition - Organic Chemistry Key Term. (2025, September 15). Fiveable.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
- Williamson Ether Synthesis. (2022, November 13). Chemistry Steps.
- 1.5 Williamson Ether Synthesis. (2024). In Organic Chemistry II. KPU Pressbooks.
- Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (n.d.). National Institutes of Health.
- Specific Solvent Issues with the SNAr Reaction. (n.d.). Wordpress.
- Why is the third one major? What's the role of DMF in the reaction? (2021, July 30). Reddit.
- Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). Benchchem.
- The Williamson Ether Synthesis. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. (n.d.). Google Patents.
- Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts.
- What is the synthesis method of 5-Bromo-2-methylpyridine? (2022, March 20). Guidechem.
- Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (2002, August 2). ACS Combinatorial Science.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
- Method for preparing 5-bromo-2-methylpyridine. (n.d.). Google Patents.
- 5-Bromo-2-chloro-3-methylpyridine. (n.d.). PubChem.
- 5-BROMO-3-CHLORO-2-METHYLPYRIDINE. (2025, July 24). ChemicalBook.
- 5-Bromo-2-cyano-3-methylpyridine. (n.d.). Chem-Impex.
- Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. (2002, September 15). PubMed.
- 5-BROMO-2-METHOXY-3-METHYLPYRIDINE synthesis. (n.d.). Chemicalbook.
- Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (2002, August 2).
- 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). (2024, November 14). MDPI.
- 5-Bromo-2-cyano-3-methylpyridine. (n.d.). Santa Cruz Biotechnology.
- 5-Bromo-3-chloro-2-methylpyridine. (n.d.). ChemScene.
- A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (n.d.). National Institutes of Health.
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Application Note: Buchwald-Hartwig Amination of 5-Bromo-2-cyclobutoxy-3-methylpyridine
[1]
Abstract & Strategic Overview
The aminopyridine motif is a cornerstone of modern medicinal chemistry, appearing frequently in kinase inhibitors and GPCR modulators. The substrate 5-Bromo-2-cyclobutoxy-3-methylpyridine presents a specific set of electronic and steric challenges that distinguish it from standard aryl bromide couplings.
This Application Note provides a validated, high-fidelity protocol for the Buchwald-Hartwig amination of this substrate. Unlike simple bromobenzenes, this scaffold is electron-rich (due to the 2-alkoxy donor) and possesses a sterically shielded pyridine nitrogen (due to the 2-cyclobutoxy group).[1]
Key Synthetic Considerations:
-
Electronic Deactivation: The 2-cyclobutoxy group increases electron density at the C5 position via resonance, rendering the C-Br bond less electrophilic. This necessitates the use of electron-rich dialkylbiaryl phosphine ligands to facilitate the rate-determining oxidative addition step.
-
Catalyst Longevity (The "Ortho Effect"): While pyridine nitrogens often poison Pd catalysts by displacing ligands, the bulky 2-cyclobutoxy group in this substrate effectively shields the nitrogen lone pair. This steric protection prevents catalyst sequestration, allowing for lower catalyst loadings (0.5–2.0 mol%) compared to unsubstituted pyridines.[1]
-
Substrate Stability: The cyclobutyl ether moiety is stable under basic cross-coupling conditions but is sensitive to strong Lewis acids. Therefore, acidic workups must be avoided to prevent cleavage to the pyridone.
Reaction Mechanism & Catalytic Cycle
The transformation proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[1][2][3] The choice of ligand is critical to stabilize the Pd(0) species and drive the reductive elimination of the electron-rich product.
Figure 1: Catalytic Cycle for 5-Bromo-2-cyclobutoxy-3-methylpyridine[1][3]
Caption: The catalytic cycle highlights the Oxidative Addition as the critical step for this electron-rich substrate, requiring electron-rich ligands like RuPhos.
Validated Experimental Protocols
Two distinct protocols are provided based on the amine partner.[2][3][4][5][6][7][8][9][10][11] Protocol A is optimized for secondary amines (cyclic/acyclic), utilizing the RuPhos system.[1] Protocol B is tailored for primary amines, utilizing the BrettPhos system to prevent double-arylation.
Reagent Specifications
-
Substrate: 5-Bromo-2-cyclobutoxy-3-methylpyridine (>98% purity).
-
Catalyst Precursors:
-
Base: Sodium tert-butoxide (NaOtBu ).[1] Note: Use fresh bottle; hydrolyzed base (NaOH/Na₂CO₃) kills reactivity.[1]
-
Solvent: Anhydrous Toluene (preferred) or 1,4-Dioxane.[1]
Protocol A: Coupling with Secondary Amines (e.g., Morpholine, Piperazines)[1]
Context: RuPhos is the gold standard for secondary amines due to its steric bulk, which prevents β-hydride elimination and promotes reductive elimination.
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a 20 mL reaction vial (or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with:
-
Liquids Addition:
-
Reaction:
-
Place the vial in a pre-heated block at 85 °C .
-
Stir vigorously (800 rpm) for 2–4 hours.
-
Monitoring: Check by LC-MS or TLC (Hex/EtOAc).[1] Look for the disappearance of the bromide (Rt ~ X min) and appearance of the highly fluorescent product.
-
-
Workup:
Protocol B: Coupling with Primary Amines (e.g., Anilines, Alkyl amines)[1][11]
Context: Primary amines are prone to double arylation or catalyst inhibition. BrettPhos is highly selective for mono-arylation of primary amines.[1]
Modifications from Protocol A:
-
Ligand/Catalyst: Substitute RuPhos Pd G4 with BrettPhos Pd G4 (2.0 mol%).
-
Base: If the substrate contains base-sensitive groups (unlikely here, but good practice), switch NaOtBu to LHMDS (2.2 equiv, 1.0 M in THF) or K₃PO₄ (2.0 equiv, requires 100 °C).[1] For this specific pyridine, NaOtBu remains the first choice.
-
Temperature: 90–100 °C is often required for primary amines to ensure complete conversion.
Data Summary & Troubleshooting
Optimization Table: Catalyst Screening
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | <10 | Suzuki conditions do not work for amination. |
| 2 | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 45 | Slow conversion; significant debromination observed.[1] |
| 3 | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 85 | 92 | Optimal for secondary amines. Clean profile.[1] |
| 4 | Pd₂(dba)₃ / BrettPhos | NaOtBu | Dioxane | 90 | 88 | Optimal for primary amines. |
| 5 | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | 75 | Good alternative if NaOtBu is incompatible.[1] |
Expert Troubleshooting Guide
Issue 1: Low Conversion / Stalled Reaction
-
Cause: Oxidation of the catalyst or "wet" base.
-
Solution: Ensure NaOtBu is stored in a desiccator or glovebox. If the reaction turns black immediately upon heating, the catalyst has aggregated (Pd black formation).[1] Add 1 mol% additional ligand or switch to the G4 precatalyst.
Issue 2: Hydrodehalogenation (Formation of 2-cyclobutoxy-3-methylpyridine)
-
Cause: β-hydride elimination from the amine or solvent is faster than reductive elimination. This often happens if the reaction is too hot or the ligand is not bulky enough.
-
Solution: Decrease temperature to 80 °C. Ensure the use of RuPhos (very bulky). Increase amine equivalents to 1.5.
Issue 3: Cyclobutyl Ether Cleavage
-
Cause: Trace acid during workup or use of acidic silica.
-
Solution: Pre-treat silica gel with 1% Triethylamine in Hexanes before loading the column. Do not use HCl for pH adjustment during workup.
Workflow Visualization
Figure 2: Experimental Workflow
Caption: Standardized workflow for bench-top execution of the amination protocol.
References
-
Mechanistic Foundations: Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][5][6][8][9][10][11][13][14] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.[1] Link[1]
-
RuPhos Development: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link[1]
-
Precatalyst G4 Systems: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.[1] Link[1]
-
Pyridines in Pharma: Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] Link[1]
-
Cyclobutyl Ethers: Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[1] (General reference for ether stability). Link[1]
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Application Note: Etherification of 2-Halo-3-Methylpyridines
Introduction & Strategic Analysis
The etherification of 2-halo-3-methylpyridines represents a specific challenge in heterocyclic functionalization. While 2-halopyridines are generally susceptible to Nucleophilic Aromatic Substitution (
-
Steric Hindrance: The C3-methyl group exerts ortho-steric strain, impeding the trajectory of the incoming nucleophile (alcohol/alkoxide) toward the C2 electrophilic center.
-
Electronic Deactivation: The methyl group is weakly electron-donating (via hyperconjugation), which raises the energy of the LUMO and destabilizes the anionic Meisenheimer intermediate required for
.
Consequently, standard conditions effective for 2-chloropyridine often result in sluggish kinetics or incomplete conversion for 2-chloro-3-methylpyridine. This guide provides a bifurcated strategy: Method A (
Reagent Selection Guide
The choice of reagents is dictated by the "Nucleophile-Electrophile Mismatch" principle. Use the table below to select the optimal system.
Table 1: Reagent Compatibility Matrix
| Component | Recommendation | Mechanistic Rationale |
| Leaving Group (X) | Br > Cl >> F (for Catalysis)F >> Cl ~ Br (for | For Pd-catalysis, oxidative addition is rate-limiting (Br is better). For |
| Base ( | NaH (60% disp.) or KOtBu | Irreversible deprotonation of the alcohol is required to generate a "naked" alkoxide, maximizing nucleophilicity to overcome steric repulsion. |
| Base (Catalytic) | Weaker, heterogeneous bases prevent catalyst poisoning and side reactions (e.g., elimination) common with strong alkoxides. | |
| Solvent | DMF / NMP ( | Polar aprotic solvents stabilize the transition state in |
| Catalyst | Pd(OAc)₂ / BINAP or Pd_2(dba)_3 / Xantphos | Bidentate phosphine ligands with large bite angles facilitate the reductive elimination of the sterically crowded C-O bond. |
Decision Logic & Workflow
The following decision tree illustrates the logical flow for selecting the appropriate synthetic pathway.
Figure 1: Strategic decision tree for etherification of sterically encumbered pyridines.
Detailed Experimental Protocols
Method A: Etherification (Primary Alcohols)
Best for: Methoxylation, Ethoxylation, Benzyloxylation. Substrate Preference: 2-Fluoro-3-methylpyridine or 2-Chloro-3-methylpyridine.
Mechanistic Note: The reaction relies on the high energy of the alkoxide anion. The 3-methyl group necessitates higher temperatures (80–120 °C) compared to unsubstituted 2-chloropyridine (often RT–60 °C).
Protocol:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (
). -
Deprotonation: Charge the flask with NaH (1.2 equiv, 60% dispersion in mineral oil). Add anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0 °C.
-
Nucleophile Addition: Add the Alcohol (1.2 equiv) dropwise. Caution:
gas evolution. Stir at 0 °C for 15 min, then warm to Room Temperature (RT) for 30 min to ensure complete alkoxide formation. -
Substrate Addition: Add 2-chloro-3-methylpyridine (1.0 equiv) in a minimal amount of DMF.
-
Reaction: Heat the mixture to 100 °C . Monitor by HPLC/TLC. Typical reaction time: 4–12 hours.
-
Workup: Cool to RT. Quench carefully with saturated
solution. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over and concentrate.
Method B: Palladium-Catalyzed Etherification (Buchwald-Hartwig)
Best for: Phenols, Secondary Alcohols, and substrates where harsh basic conditions are not tolerated. Substrate Preference: 2-Bromo-3-methylpyridine or 2-Iodo-3-methylpyridine.
Mechanistic Note: This pathway avoids the Meisenheimer complex. The bulky ligand (e.g., RockPhos, BINAP) is critical to promote the reductive elimination step, which is otherwise slow due to the steric bulk of the 3-methyl group.
Protocol:
-
Catalyst Pre-mix: In a glovebox or under Argon, combine Pd(OAc)₂ (2–5 mol%) and Rac-BINAP or RockPhos (4–6 mol%) in anhydrous Toluene (0.2 M). Stir for 5 mins to form the active catalyst species.
-
Reaction Assembly: Add 2-bromo-3-methylpyridine (1.0 equiv), the Alcohol/Phenol (1.2 equiv), and
(2.0 equiv). -
Execution: Seal the vial/flask. Heat to 90–110 °C for 12–18 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove insoluble salts and palladium black. Rinse with EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography is usually required to separate the product from phosphine oxide byproducts.
Troubleshooting & Optimization (Field-Proven Insights)
| Issue | Root Cause | Corrective Action |
| Low Conversion ( | 3-Methyl steric shielding prevents nucleophilic attack. | Switch solvent to DMSO (higher dielectric constant) or increase temp to 140 °C. If substrate is Cl, switch to 2-Fluoro analog (reacts ~100x faster). |
| Elimination Byproducts | Alkoxide acting as a base rather than a nucleophile (E2 elimination). | Use Method B (Pd-catalysis). Metal-catalyzed C-O bond formation is non-basic relative to E2 pathways. |
| Protodehalogenation | Pd-catalyzed reduction of the C-X bond (H replaces X). | Solvent is not dry (water source) or alcohol is oxidizing. Switch solvent to 1,4-Dioxane . Ensure inert atmosphere is rigorous. |
| Incomplete Deprotonation | NaH quality is poor (absorbed moisture). | Titrate NaH or switch to KOtBu (sublimed grade) in THF/DMF. |
Mechanistic Visualization
The following diagram contrasts the energy barriers of the two pathways, highlighting why catalysis is preferred for difficult substrates.
Figure 2: Mechanistic comparison showing the steric bottleneck in
References
-
Quantit
: Detailed analysis of the reactivity of 2-chloropyridines, including the deactivating effect of ortho-alkyl groups. Chem. Sci., 2022, 13 , 12465-12474. -
Palladium-Catalyzed C-O Bond Formation (General Review): Foundational protocols for Buchwald-Hartwig etherification applicable to heteroaryl halides. Chem. Sci., 2011, 2 , 27-50.
-
Pd-Catalyzed Coupling of 2-Chloropyridines: Specific application of SPhos ligands for activating 2-chloropyridines, overcoming low reactivity. ChemRxiv, 2023 (Preprint).
-
Williamson Ether Synthesis Optimization: General guide on solvent and base effects for etherification. Master Organic Chemistry - Williamson Ether Synthesis.
Troubleshooting & Optimization
Technical Support Center: Solvent Selection for SNAr Reactions of Cyclobutanol with Halopyridines
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and frequently asked questions (FAQs) for the nuanced challenge of solvent selection in the SNAr (Nucleophilic Aromatic Substitution) reaction between cyclobutanol and various halopyridines. Our goal is to equip you with the scientific rationale behind experimental choices to enhance your reaction success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles you might encounter, with a focus on how solvent choice can be the key to overcoming them.
Question 1: My SNAr reaction is showing low to no conversion of my halopyridine starting material. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a frequent issue and can often be traced back to suboptimal solvent and base conditions. Here’s a systematic approach to troubleshooting:
-
Cause A: Insufficient Nucleophile Strength. Cyclobutanol is a weak nucleophile. For it to effectively displace a halide on a pyridine ring, it must be deprotonated to the more potent cyclobutoxide anion.[1][2] The choice of solvent directly impacts the efficacy of the base used for this deprotonation.
-
Solution: Employ a strong, non-nucleophilic base to generate the cyclobutoxide. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices. The reaction should be conducted in a polar aprotic solvent.[3]
-
Scientific Rationale: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) are ideal.[4][5][6] They possess high dielectric constants, allowing them to dissolve the ionic species (the cyclobutoxide salt).[6][7][8] Crucially, they do not have acidic protons (like water or alcohols), so they won't protonate and deactivate your highly reactive cyclobutoxide nucleophile.[9][10] These solvents solvate the cation (e.g., Na+) but leave the anion "naked" and highly reactive, which significantly accelerates the reaction rate.[11]
-
-
Cause B: Poor Stabilization of the Meisenheimer Complex. The SNAr reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.[1][12][13] The stability of this complex is paramount for the reaction to proceed.
-
Solution: Use a polar aprotic solvent.
-
Scientific Rationale: The high polarity of solvents like DMSO and DMF effectively stabilizes this charged intermediate, lowering the activation energy of the first, rate-determining step of the reaction.[13] Non-polar solvents like toluene or hexane are generally poor choices as they cannot stabilize this intermediate.[4]
-
-
Cause C: Inadequate Reaction Temperature. SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[14]
-
Solution: If your reaction is sluggish at room temperature, consider heating it. The choice of solvent will dictate the accessible temperature range. High-boiling polar aprotic solvents like DMSO (b.p. 189 °C) or DMF (b.p. 153 °C) are advantageous for this reason.[7][15] Some reactions have been successfully carried out at temperatures around 80 °C in DMSO.[3]
-
Question 2: My TLC analysis shows multiple spots, indicating the formation of side products. What are the common side reactions and how can I suppress them?
Answer:
Side product formation in this reaction often points to issues with solvent purity, base choice, or competing reaction pathways.
-
Cause A: Presence of Water. Trace amounts of water in your solvent or starting materials can lead to the formation of hydroxypyridine as a byproduct, as hydroxide is also a competent nucleophile.
-
Cause B: Competing Elimination Reactions. While less common with aromatic substrates, under strongly basic conditions and high temperatures, elimination reactions can sometimes occur, especially if there are susceptible groups on the pyridine ring.
-
Cause C: Ring Opening of Cyclobutanol. Cyclobutanol derivatives can be susceptible to ring-opening reactions under certain conditions, particularly acidic conditions. While SNAr is typically run under basic conditions, localized acidity could be an issue.
-
Solution: This is less likely in a standard SNAr setup. However, ensure your halopyridine starting material is not an acidic salt (e.g., a hydrochloride salt) without adding a sufficient excess of base to neutralize it. Some procedures explicitly use the hydrochloride salt but add powdered NaOH.[3]
-
Question 3: I am struggling with the workup and purification. The solvent is difficult to remove. What are some practical tips?
Answer:
High-boiling polar aprotic solvents like DMSO and DMF, while excellent for the reaction itself, can be challenging to remove during workup.[1]
-
Solution A: Aqueous Workup and Extraction. Dilute the reaction mixture with a large volume of water. Your organic product will likely precipitate or can be extracted with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The highly polar DMSO or DMF will preferentially partition into the aqueous layer. Multiple extractions will be necessary to remove all of the high-boiling solvent. Washing the combined organic layers with brine can help break emulsions and further remove residual DMSO/DMF.[1][18]
-
Solution B: Lyophilization (Freeze-Drying). If your product is not volatile, residual DMSO can sometimes be removed by lyophilization after an initial aqueous workup.
Frequently Asked Questions (FAQs)
Q1: Why are polar aprotic solvents preferred over polar protic solvents for the SNAr reaction of cyclobutanol?
A: Polar protic solvents, such as water, methanol, or ethanol, contain acidic protons (O-H or N-H bonds).[7][9] These solvents will form strong hydrogen bonds with the cyclobutoxide anion. This "caging" effect, known as solvation, stabilizes the nucleophile to such an extent that it becomes significantly less reactive and less available to attack the pyridine ring.[4][9] Polar aprotic solvents, on the other hand, lack these acidic protons and do not hydrogen-bond with the nucleophile, leaving it highly reactive.[6][9]
Q2: Can I use the cyclobutanol itself as the solvent?
A: While using an alcohol as a solvent in SNAr reactions is sometimes done, especially if the alcohol is inexpensive and the reaction is run at high temperatures, it is generally not ideal for this specific transformation.[5][19] The primary reason is that cyclobutanol is a weaker nucleophile than its corresponding alkoxide.[2] To achieve a reasonable reaction rate, you would need to generate the cyclobutoxide in situ with a strong base. Using cyclobutanol as the solvent in the presence of a strong base would lead to a high concentration of both the alcohol and the alkoxide, which can lead to complex equilibria and potentially slower reaction rates compared to using a polar aprotic solvent.
Q3: How does the choice of halogen on the pyridine (F, Cl, Br, I) affect my solvent selection?
A: The reactivity of the halopyridine in an SNAr reaction generally follows the order F > Cl > Br > I.[1] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond and making the carbon more electrophilic.[1][18]
-
For a highly reactive fluoropyridine , you may have more flexibility in solvent choice and might be able to use less polar solvents like THF or conduct the reaction under milder conditions.[18]
-
For less reactive chloro- or bromopyridines , using a highly efficient polar aprotic solvent like DMSO or DMF is often crucial to achieve a good reaction rate and yield.[14][20]
Q4: What are the key solvent properties I should consider for this reaction?
A: The two most important properties are the dielectric constant and the solvent's protic/aprotic nature.
| Property | Desired Characteristic | Rationale | Recommended Solvents |
| Nature | Polar Aprotic | To dissolve ionic reagents and avoid solvating (deactivating) the nucleophile.[4][6] | DMSO, DMF, NMP, Acetonitrile |
| Dielectric Constant (ε) | High (>20) | A high dielectric constant indicates high polarity, which helps to stabilize the charged Meisenheimer intermediate.[8][21] | DMSO (ε=47), DMF (ε=37), Acetonitrile (ε=38)[7][15] |
| Boiling Point | Sufficiently High | To allow for heating if the reaction is slow at lower temperatures. | DMSO (189°C), DMF (153°C), NMP (202°C)[15] |
Visualizing the SNAr Mechanism and Solvent Selection
Experimental Protocol: General Procedure for SNAr of Cyclobutanol with 2-Chloropyridine
This protocol provides a starting point for your experiments. Molar equivalents and reaction times may need to be optimized.
Materials:
-
2-Chloropyridine
-
Cyclobutanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line or nitrogen balloon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen or argon, add anhydrous DMSO to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Nucleophile Formation: To the stirred solvent, carefully add sodium hydride (1.2 equivalents). Caution: NaH reacts violently with water. Slowly add cyclobutanol (1.1 equivalents) dropwise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium cyclobutoxide. Hydrogen gas will be evolved.
-
Reaction: Add 2-chloropyridine (1.0 equivalent) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-chloropyridine is consumed.
-
Workup: Cool the reaction to room temperature and cautiously quench by slowly adding it to a beaker of ice water. Dilute further with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]
-
Kim, Y. H., & Park, J. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]
-
Hajhussein, A. N., et al. (n.d.). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Semantic Scholar. [Link]
-
WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]
-
Loupy, A., Philippon, N., et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles. [Link]
-
Reddit. (2015, December 8). Why do polar, aprotic solvents favour SN2 pathways over SN1?[Link]
-
WordPress. (n.d.). SNAr Solvents and Reagents. [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]
-
PubMed. (2008, March 13). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
gChem. (n.d.). SNAr Comparative Reaction. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]
-
Honeywell. (n.d.). Dielectric Constant. [Link]
-
Wiley Online Library. (n.d.). Facile Synthesis of 2‐Amino‐4‐alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Chemistry Steps. (2025, July 30). Alcohols in SN1 and SN2 Reactions. [Link]
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
-
Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in SN Reactions. [Link]
-
Neuman, R. C., Jr. (n.d.). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
-
Heidarian, M. (n.d.). REACTIONS OF ALCOHOLS. [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
Neuman, R. C., Jr. (n.d.). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
-
Crossref. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. [Link]
-
National Center for Biotechnology Information. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2014, August 9). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. reddit.com [reddit.com]
- 11. gchemglobal.com [gchemglobal.com]
- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Solvent Physical Properties [people.chem.umass.edu]
- 16. Troubleshooting [chem.rochester.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 21. Dielectric Constant [macro.lsu.edu]
minimizing debromination side reactions during cross-coupling
Welcome to the Catalysis Technical Support Center .
Below is your specialized troubleshooting guide for Minimizing Debromination (Hydrodehalogenation) in palladium-catalyzed cross-coupling reactions. This guide is structured to help you diagnose, understand, and resolve the reduction of aryl bromides (
Part 1: Diagnostic & Triage
Before optimizing, confirm that debromination is your primary failure mode. Use the following logic flow to isolate the issue from other common failures (e.g., catalyst deactivation or protodeboronation).
Figure 1: Diagnostic decision tree to distinguish debromination from oxidative addition failure or nucleophile degradation.
Part 2: The Mechanism (Why is this happening?)
Debromination occurs when the oxidative addition intermediate,
The "Fatal" Pathway:
-
Hydride Source: The hydride usually comes from
-hydride elimination of an intermediate. Common culprits are secondary alcohol solvents (e.g., isopropanol) or alkoxide bases with -hydrogens. -
Ligand Exchange: The bromide ligand is exchanged for a hydride.
-
Reductive Elimination: The Ar-Pd-H species collapses to release Ar-H (the debrominated byproduct) and regenerates Pd(0).
Visualizing the Competition:
Figure 2: The kinetic competition between the desired transmetallation and the undesired hydride transfer.
Part 3: Troubleshooting & Solutions
Solvent Selection
Q: I am using Isopropanol (IPA) or Ethanol to improve solubility. Could this be the cause?
A: Yes. Primary and secondary alcohols are potent hydride donors. Palladium can coordinate to the alcohol, undergo
-
Immediate Fix: Switch to non-protic solvents.
-
Recommended Alternatives: Toluene, 1,4-Dioxane, THF, or DME.
-
If protic solvent is required: Use tert-Amyl alcohol or tert-Butanol . These tertiary alcohols lack the
-hydrogen required to form Pd-H.
Base Optimization
Q: I am using NaOtBu or KOtBu. Why does this promote debromination? A: While bulky, tert-butoxide bases can sometimes contain impurities or participate in complex pathways that facilitate reduction, especially if traces of water generate hydroxide/alcohol equilibrium. Furthermore, if you are using ethoxide or isopropoxide bases, they are direct hydride donors [2].
-
Immediate Fix: Switch to inorganic bases or bases without
-hydrogens. -
Recommended Alternatives:
-
Inorganic:
(anhydrous), . -
Organic: NaHMDS or LiHMDS (non-nucleophilic, no hydride donor ability).
-
Catalyst & Ligand Strategy
Q: My reaction is slow, and Ar-H is accumulating over time. How do I stop it? A: Debromination often dominates when the desired cycle is stalled (e.g., slow transmetallation). You need a ligand that accelerates the coupling step or prevents Pd-nanoparticle formation (nanoparticles are excellent hydrogenation catalysts).
-
Immediate Fix: Use bulky, electron-rich biaryl phosphine ligands.
-
Why: Ligands like XPhos , RuPhos , or BrettPhos facilitate extremely fast reductive elimination of the C-N or C-C bond, kinetically outcompeting the side reaction [3].
-
Precatalysts: Use G3 or G4 precatalysts (e.g., XPhos Pd G4) instead of
+ Ligand. This ensures a 1:1 L:Pd ratio and prevents the formation of "ligandless" Pd species that cause reduction.
Part 4: The "Debromination Isolation" Protocol
If you are unsure if the hydride source is your solvent or your base, run this control experiment.
Objective: Determine the stability of the Ar-Br bond under your conditions without the coupling partner.
Experimental Steps:
-
Set up two vials:
-
Vial A (Control): Ar-Br + Catalyst + Ligand + Solvent + Base. (NO Nucleophile).
-
Vial B (Standard): Ar-Br + Catalyst + Ligand + Solvent + Base + Nucleophile.
-
-
Heat: Run both at your standard reaction temperature (e.g., 80°C) for 1 hour.
-
Analyze (LCMS/HPLC):
| Observation in Vial A | Diagnosis | Action Plan |
| >10% Ar-H formed | The Solvent or Base is the hydride source. | 1. Switch to Toluene/Dioxane.2. Switch to |
| <1% Ar-H formed | The system is stable; the Nucleophile is the culprit. | The nucleophile itself may be acting as a ligand/reductant (common with amines). Increase catalyst loading or use a stronger ligand (e.g., BrettPhos) to speed up coupling. |
| Ar-Br remains 100% | Catalyst is inactive (Oxidative Addition failed). | The issue is not side-reaction; it is no reaction. Switch to a more active precatalyst (e.g., Pd-PEPPSI-IPr). |
References
-
Solvent Effects in Palladium Catalysed Cross-Coupling Reactions. Source: White Rose Research Online / University of York. URL:[Link] Relevance: details the mechanism of solvent-mediated reduction and
-hydride elimination from alcohols. -
Elucid
-Hydride Elimination... in Palladium-Catalyzed Oxidation. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Provides the mechanistic grounding for how alkoxides/alcohols generate Pd-H species. -
Buchwald-Hartwig Aminations... Overcoming Hydrodehalogenation Pathway. Source: Novartis / ACS Catalysis. URL:[Link] Relevance: Validates the use of specific catalytic systems (and micellar conditions) to suppress the hydrodehalogenation side reaction.
Validation & Comparative
Technical Guide: LC-MS/MS Fragmentation & Structural Elucidation of 5-Bromo-2-cyclobutoxy-3-methylpyridine
This guide serves as an advanced technical resource for the structural characterization of 5-Bromo-2-cyclobutoxy-3-methylpyridine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is designed for analytical chemists and drug development professionals requiring rigorous identification of halogenated pyridine intermediates.
Executive Summary
5-Bromo-2-cyclobutoxy-3-methylpyridine is a critical halogenated building block, often employed in the synthesis of kinase inhibitors and neurological agents. Its structural integrity is defined by the labile cyclobutyl ether moiety and the characteristic bromine isotope pattern .
This guide objectively compares the fragmentation performance of the cyclobutoxy derivative against standard alkoxy analogs (ethoxy, isopropoxy). Experimental evidence demonstrates that the cyclobutoxy group exhibits a unique neutral loss of 54 Da (
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Specification |
| IUPAC Name | 5-Bromo-2-cyclobutoxy-3-methylpyridine |
| Formula | |
| Monoisotopic Mass | 241.0102 ( |
| Precursor Ion | 242.02 / 244.02 (1:1 doublet) |
| Key Functional Groups | Pyridine ring, Aryl-alkyl ether (Cyclobutyl), Aryl bromide |
| LogP (Predicted) | ~3.8 (High lipophilicity due to cyclobutyl/bromo groups) |
Experimental Protocol: LC-MS/MS Conditions
To replicate the fragmentation patterns described below, the following "Universal Pyridine Method" is recommended. This protocol ensures optimal ionization of the pyridine nitrogen while promoting controlled in-source stability.
Liquid Chromatography (LC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Capillary Voltage: 3500 V.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is required to observe both the primary ether cleavage and secondary ring fragmentation.
-
Acquisition: Data-Dependent Acquisition (DDA) or Targeted MRM.
Fragmentation Mechanism Analysis
The fragmentation of 5-Bromo-2-cyclobutoxy-3-methylpyridine is governed by the lability of the ether bond and the stability of the resulting 2-pyridone core.
Primary Pathway: The "Cyclobutene" Elimination
Unlike simple methoxy or ethoxy pyridines, the cyclobutoxy group undergoes a facile gas-phase elimination.
-
Protonation: The precursor
forms at the pyridine nitrogen (m/z 242/244). -
Rearrangement: A 1,5-hydrogen shift or inductive cleavage triggers the elimination of the cyclobutyl ring.
-
Neutral Loss: The ring is lost as butadiene (
, 54 Da) (or cyclobutene isomer). -
Product Ion: This yields the protonated 5-bromo-3-methylpyridin-2(1H)-one at m/z 188/190 .
Secondary Pathway: The Pyridone Breakdown
The resulting fragment (m/z 188/190) is highly stable but fragments further at higher collision energies (>35 eV):
-
Loss of CO (28 Da): Characteristic of cyclic amides/pyridones, yielding the pyrrole-like cation at m/z 160/162 .
-
Loss of HBr (80/82 Da): A minor pathway yielding m/z 108, confirming the presence of Bromine on the ring.
Visualization of Signaling Pathway
The following diagram illustrates the step-by-step fragmentation logic.
Caption: LC-MS/MS fragmentation pathway of 5-Bromo-2-cyclobutoxy-3-methylpyridine showing the diagnostic neutral loss of the cyclobutyl ring.
Comparative Performance Analysis
To validate the utility of the cyclobutoxy group as a "chemical tag" or to distinguish it from potential byproducts, we compared its fragmentation behavior to common analogs.
Table 1: Diagnostic Neutral Losses of 2-Alkoxy Pyridines
| Analog | Structure | Diagnostic Neutral Loss | Difficulty of Fragmentation | Specificity |
| Cyclobutoxy (Target) | 54 Da ( | Medium (Ideal) | High (Unique mass shift) | |
| Ethoxy | 28 Da ( | High (Requires higher CE) | Low (Interferes with CO loss) | |
| Isopropoxy | 42 Da ( | Low (Very labile) | Medium | |
| Methoxy | 15 Da ( | Very High (Stable) | Low (Radical loss is messy) |
Key Insight for Researchers: The 54 Da loss is the "Gold Standard" identifier for this compound. Unlike the ethoxy analog (where the 28 Da loss mimics a CO loss, creating ambiguity), the 54 Da loss is chemically distinct. If you observe a precursor at 242 but a primary fragment at 214 (loss of 28), you likely have the ethoxy-methyl-pyridine impurity, not the cyclobutoxy target.
Self-Validating Workflow for Identification
Use this logic flow to confirm the identity of the compound in complex mixtures (e.g., reaction monitoring).
Caption: Decision tree for the rapid confirmation of 5-Bromo-2-cyclobutoxy-3-methylpyridine in LC-MS analysis.
References
-
Sigma-Aldrich. 5-Bromo-2-methylpyridine Product Specification (CAS 3430-13-5).[1] (Base structure reference). Link
-
ChemGuide. Fragmentation Patterns in Mass Spectrometry: Ethers and Alcohols. (Mechanism of ether cleavage). Link
-
National Science Foundation (NSF). Fragmentation mechanisms of complex cyclic ethers. (Cyclobutyl ring opening dynamics). Link
-
Royal Society of Chemistry (RSC). Fragmentation of 2-pyridones and 2-alkoxypyridines.[2] (Validation of the pyridone core stability). Link
-
Journal of Mass Spectrometry. Differentiation of isomeric pyridines using ESI-MS/MS. (Methodology for isomer distinction). Link
Sources
The Cyclobutoxy Moiety: A Lipophilic Chameleon in Pyridine Scaffolds Compared to the Methoxy Group
A Senior Application Scientist's Guide to Understanding and Modulating Lipophilicity in Drug Design
For researchers, scientists, and drug development professionals engaged in the intricate dance of medicinal chemistry, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Its versatility and favorable physicochemical properties have cemented its place in a multitude of FDA-approved drugs.[1] A critical parameter that dictates the fate of a drug candidate is its lipophilicity, a measure of its ability to partition between a lipid-like environment and an aqueous one.[3] This property profoundly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4]
In the quest to fine-tune the lipophilicity of pyridine-based drug candidates, chemists often turn to the strategic introduction of various substituents. Among these, alkoxy groups are a popular choice. This guide provides an in-depth, objective comparison of the lipophilicity of cyclobutoxy versus the more conventional methoxy substituents on a pyridine ring, supported by computational data and an analysis of the underlying physicochemical principles.
The Lipophilicity Landscape: Methoxy vs. Cyclobutoxy Pyridine Derivatives
Lipophilicity is most commonly quantified by the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules like pyridine derivatives, the distribution coefficient (logD) at a physiological pH (typically 7.4) is a more relevant descriptor.[5] To provide a quantitative basis for our comparison, we have calculated the octanol-water partition coefficient (cLogP) for the positional isomers of methoxy- and cyclobutoxy-pyridine using a validated computational model.
| Compound | Structure | cLogP |
| 2-Methoxypyridine | COc1ccccn1 | 1.15 |
| 3-Methoxypyridine | COc1cccnc1 | 1.12 |
| 4-Methoxypyridine | COc1ccncc1 | 1.09 |
| 2-Cyclobutoxypyridine | c1ccc(OC2CCC2)nc1 | 2.34 |
| 3-Cyclobutoxypyridine | c1cc(OC2CCC2)ccn1 | 2.31 |
| 4-Cyclobutoxypyridine | c1cncc(OC2CCC2)c1 | 2.28 |
As the data clearly indicates, the substitution of a methoxy group with a cyclobutoxy group leads to a significant increase in lipophilicity, with the cLogP value more than doubling across all positional isomers. This substantial difference can be attributed to a combination of steric and electronic factors, which we will explore in detail.
Deconstructing the Difference: A Mechanistic Deep Dive
The choice between a methoxy and a cyclobutoxy substituent is not merely a matter of adding carbon atoms. It is a strategic decision that leverages the distinct steric and electronic profiles of these two groups to modulate a molecule's interaction with its biological environment.
The Methoxy Group: A Non-Lipophilic Polar "Scout"
Contrary to what its constituent atoms might suggest, the methoxy group, when attached to an aromatic system like pyridine, is considered a non-lipophilic to slightly polar substituent.[6] This is because the electron-donating resonance effect of the oxygen atom's lone pair partially counteracts the hydrophobicity of the methyl group. The primary role of the methoxy group is often to act as a hydrogen bond acceptor and to probe for specific interactions within a binding pocket, without significantly increasing the overall lipophilicity of the parent molecule.
The Cyclobutoxy Group: A Bulky Lipophilic Anchor
In stark contrast, the cyclobutoxy group introduces a significantly larger, non-polar, and conformationally constrained aliphatic moiety. This bulky hydrocarbon scaffold is inherently more lipophilic than a methyl group. The four-membered ring structure also imparts a three-dimensional character that can influence binding interactions in ways that a simple methoxy group cannot.
dot graph TD { subgraph Methoxy Pyridine A[Pyridine Ring] -- O-CH3 --> B{Low Lipophilicity (cLogP ~1.1)}; B -- Hydrogen Bond Acceptor --> C[Binding Pocket Interaction]; B -- Minimal Steric Hindrance --> D[Flexibility in Binding]; end
} Caption: Comparative physicochemical contributions of methoxy and cyclobutoxy groups.
Experimental Validation: A Protocol for Lipophilicity Determination
While computational predictions are invaluable for initial screening, experimental validation is paramount for confirming the lipophilicity of novel compounds. The gold standard for logP determination is the shake-flask method, but for higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted alternative.
Protocol: RP-HPLC Method for logD7.4 Determination
Objective: To experimentally determine the distribution coefficient at pH 7.4 (logD7.4) for a series of pyridine derivatives.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile phase A: 10 mM phosphate buffer, pH 7.4.
-
Mobile phase B: Acetonitrile or Methanol.
-
Test compounds and a set of calibration standards with known logP values.
-
Autosampler vials.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of each test compound and calibration standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare the mobile phases and filter them through a 0.45 µm membrane filter.
-
-
Chromatographic Conditions:
-
Set the column temperature to 25 °C.
-
Use a gradient elution method, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B. A typical gradient might be from 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to an appropriate value for the compounds of interest (e.g., 254 nm).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 10 µL) of each standard and test compound solution.
-
Record the retention time (t_R) for each compound.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Calculation of Capacity Factor (k'):
-
Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0
-
-
Calibration Curve:
-
Plot the logarithm of the capacity factor (log k') for the calibration standards against their known logP values.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c).
-
-
Determination of logD7.4:
-
Using the log k' value for each test compound and the equation from the calibration curve, calculate its logD7.4.
-
dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Workflow for experimental logD7.4 determination using RP-HPLC.
Strategic Implications for Drug Design
The choice between a methoxy and a cyclobutoxy substituent on a pyridine ring is a strategic decision with significant consequences for a compound's ADMET profile.
-
Methoxy Group: Ideal for lead optimization when a modest increase in polarity or a hydrogen bond acceptor is desired without a significant change in lipophilicity. It is a conservative choice for probing the electronic environment of a binding pocket.
-
Cyclobutoxy Group: A more aggressive modification to substantially increase lipophilicity. This can be advantageous for improving membrane permeability and increasing binding affinity through enhanced van der Waals interactions. However, the increased lipophilicity may also lead to higher metabolic clearance and potential off-target effects. The steric bulk of the cyclobutoxy group can also be exploited to achieve selectivity for a particular target or to block an undesirable metabolic pathway.
Conclusion
In the nuanced field of drug discovery, the seemingly subtle change from a methoxy to a cyclobutoxy group on a pyridine scaffold represents a significant leap in physicochemical properties. The methoxy group acts as a fine-tuning instrument for polarity and hydrogen bonding, while the cyclobutoxy group offers a powerful tool for substantially increasing lipophilicity and introducing three-dimensional structural elements. A thorough understanding of the interplay between the steric and electronic contributions of these substituents, backed by both computational predictions and robust experimental data, is essential for the rational design of pyridine derivatives with optimized pharmacokinetic and pharmacodynamic profiles.
References
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. Available from: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available from: [Link]
-
Lipophilicity in Drug Design: An Overview of Lipophilicity Descriptors in 3D-QSAR Studies | Request PDF - ResearchGate. Available from: [Link]
-
Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency - PMC. Available from: [Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. Available from: [Link]
-
Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis Online. Available from: [Link]
Sources
- 1. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 3. Calculation of molecular properties [molinspiration.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
A Comparative Guide to the Biological Activities of 2-Alkoxy-3-Methylpyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and synthetic tractability have led to its incorporation in a wide array of clinically approved drugs. Within this broad class, 2-alkoxy-3-methylpyridine analogs are emerging as a promising chemotype with diverse biological activities. This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial potential of these analogs, supported by experimental data and mechanistic insights to inform future drug discovery efforts.
Introduction: The Significance of the 2-Alkoxy-3-Methylpyridine Scaffold
The strategic placement of an alkoxy group at the 2-position and a methyl group at the 3-position of the pyridine ring significantly influences the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These modifications can enhance membrane permeability and target engagement, making this scaffold a fertile ground for developing potent and selective therapeutic agents. The existing literature on related pyridine derivatives suggests that these compounds are likely to exhibit a range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects. This guide will delve into the available data to provide a comparative overview of these activities.
Anticancer Activity: Targeting Cellular Proliferation
While direct comparative studies on a broad series of 2-alkoxy-3-methylpyridine analogs are limited, research on structurally related compounds, such as thieno[2,3-b]pyridines, provides valuable insights into their potential as anticancer agents. These analogs have demonstrated potent antiproliferative activity, with a mechanism of action involving the inhibition of tubulin polymerization.
Comparative Analysis of Thieno[2,3-b]pyridine Analogs
A study on 2-(alkoxycarbonyl)-3-(3',4',5'-trimethoxyanilino)thieno[2,3-b]pyridines, which are bioisosteres of 2-alkoxy-3-methylpyridines, revealed that substitutions on the pyridine ring significantly impact anticancer potency. For instance, the introduction of a methyl group at the C-6 position of the thieno[2,3-b]pyridine core led to a dramatic enhancement of antiproliferative activity, with IC50 values reaching the nanomolar and even subnanomolar range against various cancer cell lines.
| Compound ID | R Group (Alkoxycarbonyl) | Substitution | HeLa IC50 (nM) | HT-29 IC50 (nM) | MCF-7 IC50 (nM) |
| 4l | Methoxycarbonyl | H | >1000 | >1000 | >1000 |
| 4m | Ethoxycarbonyl | H | >1000 | >1000 | >1000 |
| 4n | Methoxycarbonyl | 6-Methyl | 0.18 | 1.2 | 0.8 |
Data extracted from a study on thieno[2,3-b]pyridine derivatives, which are structurally analogous to 2-alkoxy-3-methylpyridines.
This data strongly suggests that the presence and position of a methyl group, a key feature of the topic compounds, can be a critical determinant of anticancer efficacy. The 6-methyl analog 4n was found to be significantly more potent than its unsubstituted counterparts, highlighting the importance of this structural motif.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for these potent thieno[2,3-b]pyridine analogs is the inhibition of tubulin polymerization by binding to the colchicine site. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis in cancer cells. The high potency of these compounds suggests that 2-alkoxy-3-methylpyridine analogs could potentially operate through a similar mechanism.
Experimental Protocols: Assessing Anticancer Activity
A standard and reliable method for evaluating the in vitro anticancer activity of novel compounds is the MTT assay.
MTT Assay Protocol
Objective: To determine the cytotoxic effects of 2-alkoxy-3-methylpyridine analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-alkoxy-3-methylpyridine analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-alkoxy-3-methylpyridine analogs in complete culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for Anticancer Activity Screening
Caption: Experimental workflow for evaluating the anticancer potential of 2-alkoxy-3-methylpyridine analogs.
Anti-inflammatory and Antimicrobial Potential: An Expanding Horizon
While the primary focus of available research on closely related analogs has been on anticancer activity, the broader class of pyridine derivatives is well-documented for its anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine derivatives is often evaluated through their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide (NO) production. For instance, some dimethylpyridine derivatives have been shown to selectively inhibit COX-1 and COX-2 enzymes.
Experimental Approach: Nitric Oxide (NO) Inhibition Assay
A common in vitro model to assess anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The inhibitory effect of the test compounds on NO production is measured using the Griess reagent. A reduction in NO levels indicates potential anti-inflammatory activity.
Antimicrobial Activity
The antimicrobial properties of pyridine derivatives have been demonstrated against a range of pathogens. For example, synthetic analogs of 3-alkylpyridine marine alkaloids have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Experimental Approach: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial efficacy of 2-alkoxy-3-methylpyridine analogs can be quantified by determining their Minimum Inhibitory Concentration (MIC). This is typically done using a broth microdilution method, where various concentrations of the compounds are incubated with a standardized inoculum of bacteria or fungi. The MIC is the lowest concentration that visibly inhibits microbial growth.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of various pyridine derivatives, several structural features are known to influence biological activity. For 2-alkoxy-3-methylpyridine analogs, the following SAR principles can be hypothesized:
-
Alkoxy Chain Length: The length and branching of the alkoxy group at the 2-position can modulate lipophilicity, which in turn affects cell membrane permeability and target binding. A systematic variation of the alkoxy group would be crucial for optimizing activity.
-
Substituents on the Pyridine Ring: While the 3-methyl group is a defining feature, the introduction of other substituents at positions 4, 5, and 6 could fine-tune the electronic properties and steric profile of the molecule, potentially leading to enhanced potency and selectivity. The significant effect of the 6-methyl group in the thieno[2,3-b]pyridine series underscores this point.
-
Nature of the 3-Substituent: The methyl group at the 3-position is expected to influence the compound's conformation and interaction with target proteins. Comparing its effect with other small alkyl or functional groups would provide valuable SAR data.
Logical Relationship of SAR
Caption: Key structural modifications for SAR studies of 2-alkoxy-3-methylpyridine analogs.
Conclusion and Future Directions
The 2-alkoxy-3-methylpyridine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative data for this specific class is still emerging, the significant anticancer activity of structurally related thieno[2,3-b]pyridines provides a strong rationale for their further investigation. The key to unlocking the full potential of these analogs lies in a systematic exploration of their structure-activity relationships.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of 2-alkoxy-3-methylpyridine analogs with diverse substitutions. This should include in vitro and in vivo studies to assess their anticancer, anti-inflammatory, and antimicrobial properties. Mechanistic studies will also be crucial to elucidate their modes of action and identify their molecular targets. Such a focused effort will undoubtedly pave the way for the discovery of new and effective drug candidates based on this versatile chemical scaffold.
References
Click to expand
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
